Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide
Description
Properties
IUPAC Name |
potassium;trifluoro-[(4-methoxyphenoxy)methyl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O2.K/c1-13-7-2-4-8(5-3-7)14-6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYDHLDQFPVKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COC1=CC=C(C=C1)OC)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide typically involves the reaction of 4-methoxyphenol with boron trifluoride etherate, followed by the addition of potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to achieve consistent product quality. The final product is purified through recrystallization and other separation techniques to obtain a high-purity compound suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid surrogate.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide has several scientific research applications:
Biology: Its derivatives are studied for potential biological activities and as intermediates in the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It finds applications in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronate. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Structural and Electronic Variations
Aryl-Substituted Trifluoroborates
Potassium (4-Methoxyphenyl)trifluoroborate
- Molecular Formula : C₇H₇BF₃KO
- Molecular Weight : 234.15 g/mol
- CAS : 236388-46-8 (similarity score 0.92) .
- Key Difference : Lacks the methylene-oxygen bridge present in the target compound, leading to reduced steric bulk and altered electronic effects. The direct para-methoxy substitution on the phenyl ring provides moderate electron-donating effects .
- Potassium Trifluoro(4-phenoxyphenyl)boranuide Molecular Formula: C₁₂H₁₀BF₃KO CAS: 1187951-62-7 (similarity score 0.90) . Key Difference: Incorporates a phenoxy group instead of methoxy, increasing aromatic conjugation and lipophilicity. This may enhance solubility in organic solvents but reduce reactivity in polar media .
- Potassium Trifluoro(3-methoxyphenyl)borate Molecular Formula: C₇H₇BF₃KO CAS: 438553-44-7 (similarity score 0.90) .
Biphenyl and Polyaromatic Derivatives
- Potassium Trifluoro({4'-methoxy-[1,1'-biphenyl]-4-yl})boranuide
Fluorinated Analogues
Potassium Trifluoro[(4-fluorophenyl)methyl]boranuide
Potassium Trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide
Physicochemical Properties
Biological Activity
Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide, with the molecular formula CHBFKO, is a member of the organoboron family and has garnered attention for its potential biological activities. This compound is characterized by the presence of a boron atom bonded to organic groups, specifically a 4-methoxyphenoxy group, which may influence its reactivity and biological interactions.
- Molecular Weight : 214.036 g/mol
- CAS Number : 192863-36-8
- IUPAC Name : potassium;trifluoro-(4-methoxyphenyl)boranuide
- Purity : ≥98.0% (HPLC)
The biological activity of this compound is primarily attributed to its role as a nucleophilic boron reagent in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions. The mechanism involves:
- Oxidative Addition : The boron atom coordinates with a palladium catalyst.
- Transmetalation : The organic group is transferred to the palladium.
- Reductive Elimination : The final product is formed, which can exhibit biological activity depending on the substituents involved.
1. Pharmaceutical Development
This compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals. Its ability to facilitate carbon-carbon bond formation makes it valuable in drug development processes.
Toxicological Studies
Toxicological investigations into related organotrifluoroborates have shown minimal adverse effects at therapeutic doses. For instance, studies involving potassium thiophene-3-trifluoroborate reported no significant changes in liver and kidney function markers after administration . Such findings may be extrapolated to infer a favorable safety profile for this compound, although specific studies are necessary for conclusive evidence.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide, and how can purity be optimized?
- Methodology : The compound is typically synthesized via transmetallation or nucleophilic substitution. A common approach involves reacting (4-methoxyphenoxy)methyllithium with potassium trifluoroborate salts in anhydrous THF at low temperatures (-78°C) under inert atmosphere . Purification is achieved via column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed by HPLC and elemental analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Identifies the methoxyphenoxy group (δ ~3.8 ppm for OCH3, aromatic protons at δ 6.8–7.2 ppm) and boron-bound methylene (δ ~2.5 ppm) .
- 19F NMR : Confirms trifluoroborate structure (δ ~-135 ppm, quartets) .
- FT-IR : B-F stretching vibrations (~1450 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .
- X-ray crystallography (if crystalline): Validates molecular geometry and boron coordination .
Q. How should this compound be stored to ensure stability?
- Methodology : Store under inert gas (argon) at -20°C in airtight, desiccated containers. Avoid exposure to moisture or acids, which hydrolyze the trifluoroborate group to boric acid. Decomposition is monitored via 19F NMR .
Advanced Research Questions
Q. How do steric/electronic effects of the 4-methoxyphenoxy group influence Suzuki-Miyaura cross-coupling efficiency?
- Methodology :
- Electronic Effects : The electron-donating methoxy group enhances aryl electrophile activation but may reduce oxidative addition rates with electron-deficient partners. Compare coupling yields using Pd(PPh3)4 vs. Pd(OAc)2 with SPhos ligand .
- Steric Effects : The bulky substituent can hinder transmetallation. Test solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to optimize steric accommodation .
- Contradiction Resolution : If literature reports conflicting yields, verify boronate:aryl halide stoichiometry (1:1.2–1.5) and base selection (K2CO3 vs. CsF) .
Q. What strategies mitigate hydrolysis during aqueous workup?
- Methodology :
- pH Control : Maintain neutral pH during extraction (use saturated NaHCO3 instead of HCl).
- Phase Transfer Catalysts : Add tetrabutylammonium bromide to stabilize the boranuide in organic phases .
- Alternative Solvents : Replace water with brine or anhydrous MgSO4 for drying .
Q. How can computational modeling predict reactivity in C–H borylation reactions?
- Methodology :
- DFT Calculations : Optimize transition states using Gaussian09 with B3LYP/6-31G(d) basis set. Analyze Fukui indices to predict regioselectivity at the methylene boron site .
- Contradiction Analysis : If experimental vs. computational results diverge, re-evaluate solvent effects (PCM model) or counterion interactions (K+ coordination) .
Q. What are non-cross-coupling applications (e.g., in photoredox catalysis or materials science)?
- Methodology :
- Photoredox Systems : Test as a radical precursor under blue LED irradiation with Ru(bpy)3Cl2. Monitor trifluoromethyl radical formation via EPR .
- Polymer Functionalization : Incorporate into conjugated polymers via Heck coupling; analyze thermal stability (TGA) and optoelectronic properties (UV-Vis, cyclic voltammetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
